molecular formula C23H19N3O B2913948 6-methyl-2-(pyridin-2-yl)-N-(p-tolyl)quinoline-4-carboxamide CAS No. 890641-81-3

6-methyl-2-(pyridin-2-yl)-N-(p-tolyl)quinoline-4-carboxamide

Cat. No.: B2913948
CAS No.: 890641-81-3
M. Wt: 353.425
InChI Key: CZVOTEOQBWBUDI-UHFFFAOYSA-N
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Description

6-methyl-2-(pyridin-2-yl)-N-(p-tolyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a quinoline core, a pyridine ring, and a carboxamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(pyridin-2-yl)-N-(p-tolyl)quinoline-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine boronic acid and a halogenated quinoline derivative.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate amine, such as p-toluidine, under dehydrating conditions using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-(pyridin-2-yl)-N-(p-tolyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methyl group on the quinoline ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of 6-carboxyquinoline derivatives.

    Reduction: Formation of 6-methyl-2-(pyridin-2-yl)-N-(p-tolyl)quinoline-4-amine.

    Substitution: Formation of nitro or halogenated derivatives of the pyridine ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 6-methyl-2-(pyridin-2-yl)-N-(p-tolyl)quinoline-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The quinoline core can intercalate with DNA, while the pyridine and carboxamide groups can form hydrogen bonds with target proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxamide: Lacks the pyridine and p-tolyl groups, resulting in different chemical properties and biological activities.

    2-(pyridin-2-yl)quinoline:

    N-(p-tolyl)quinoline-4-carboxamide: Lacks the pyridine ring, leading to different interactions with biological targets.

Uniqueness

6-methyl-2-(pyridin-2-yl)-N-(p-tolyl)quinoline-4-carboxamide is unique due to the combination of its quinoline core, pyridine ring, and carboxamide group. This unique structure allows it to participate in a variety of chemical reactions and interact with multiple molecular targets, making it a versatile compound for scientific research and industrial applications.

Properties

IUPAC Name

6-methyl-N-(4-methylphenyl)-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O/c1-15-6-9-17(10-7-15)25-23(27)19-14-22(21-5-3-4-12-24-21)26-20-11-8-16(2)13-18(19)20/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVOTEOQBWBUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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